![molecular formula C8H13NO4Si B14636514 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one CAS No. 53883-57-1](/img/structure/B14636514.png)
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silatrane oxides.
Reduction: Reduction reactions can be carried out using hydrides, resulting in the formation of reduced silatrane derivatives.
Substitution: The vinyl group in the compound allows for substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include mercury (II) salts, hydrides, and oxidizing agents. The major products formed from these reactions are typically 1-substituted silatranes .
Aplicaciones Científicas De Investigación
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one involves its interaction with molecular targets and pathways in biological systems. The compound’s tricyclic structure allows it to form stable complexes with various biomolecules, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit a broad spectrum of biological activity .
Comparación Con Compuestos Similares
1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one is unique among silatranes due to its vinyl group, which allows for a wide range of chemical modifications. Similar compounds include:
1-Methylsilatrane: This compound has a methyl group instead of a vinyl group, leading to different reactivity and applications.
1-Methoxysilatrane:
The presence of the vinyl group in this compound makes it particularly versatile for chemical synthesis and industrial applications .
Propiedades
Número CAS |
53883-57-1 |
|---|---|
Fórmula molecular |
C8H13NO4Si |
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C8H13NO4Si/c1-2-14-11-5-3-9(4-6-12-14)7-8(10)13-14/h2H,1,3-7H2 |
Clave InChI |
WUPQQJWXDHMXRZ-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si]12OCCN(CCO1)CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


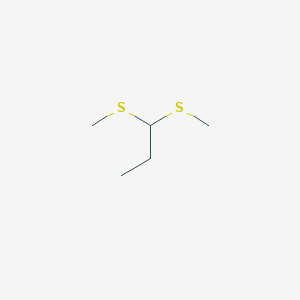
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
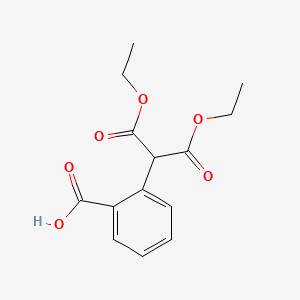
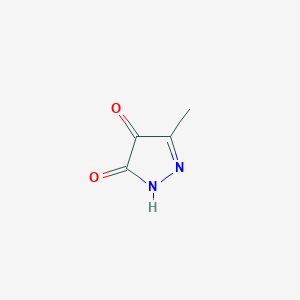
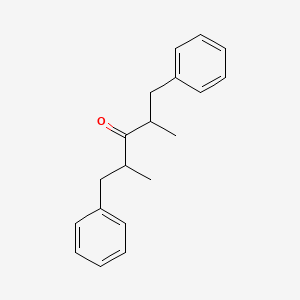

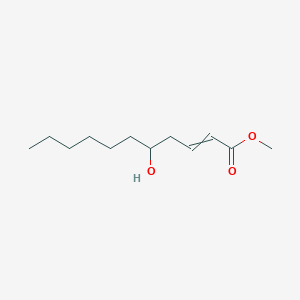
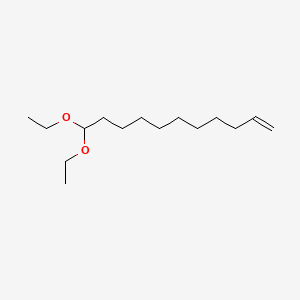
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

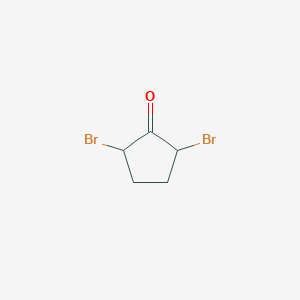
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
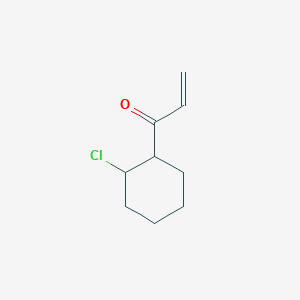
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
